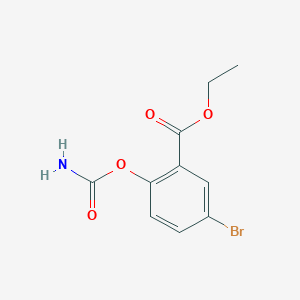
Benzoic acid, 2-((aminocarbonyl)oxy)-5-bromo-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 2-((aminocarbonyl)oxy)-5-bromo-, ethyl ester, also known as ethyl 2-(aminocarbonyl)-5-bromo-benzoate, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of benzoic acid, 2-((aminocarbonyl)oxy)-5-bromo-, Benzoic acid, 2-((aminocarbonyl)oxy)-5-bromo-, ethyl ester ester is not fully understood, but it is believed to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. This compound has also been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase and acetylcholinesterase, which are involved in various physiological processes.
Biochemical and Physiological Effects:
Benzoic acid, 2-((aminocarbonyl)oxy)-5-bromo-, Benzoic acid, 2-((aminocarbonyl)oxy)-5-bromo-, ethyl ester ester has been shown to have various biochemical and physiological effects, including inhibiting the growth of cancer cells, inhibiting the activity of certain enzymes, and potentially acting as a corrosion inhibitor for metal surfaces. However, further research is needed to fully understand the effects of this compound on living organisms.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using benzoic acid, 2-((aminocarbonyl)oxy)-5-bromo-, Benzoic acid, 2-((aminocarbonyl)oxy)-5-bromo-, ethyl ester ester in lab experiments is its potential as a building block for the synthesis of various functional materials. However, one of the limitations of using this compound is its potential toxicity, which may require special handling and disposal procedures.
Zukünftige Richtungen
There are several future directions for the study of benzoic acid, 2-((aminocarbonyl)oxy)-5-bromo-, Benzoic acid, 2-((aminocarbonyl)oxy)-5-bromo-, ethyl ester ester. One direction is to further investigate its potential as an anticancer agent and to develop more effective and targeted therapies based on this compound. Another direction is to explore its potential as a corrosion inhibitor for metal surfaces and to develop more environmentally-friendly corrosion inhibitors. Additionally, the use of this compound as a building block for the synthesis of functional materials can be further explored and optimized.
Synthesemethoden
The synthesis of benzoic acid, 2-((aminocarbonyl)oxy)-5-bromo-, Benzoic acid, 2-((aminocarbonyl)oxy)-5-bromo-, ethyl ester ester involves the reaction of 2-amino-5-bromo-benzoic acid with Benzoic acid, 2-((aminocarbonyl)oxy)-5-bromo-, ethyl ester chloroformate in the presence of a base such as triBenzoic acid, 2-((aminocarbonyl)oxy)-5-bromo-, ethyl esteramine. The resulting compound is then treated with ammonium carbonate to form the final product, Benzoic acid, 2-((aminocarbonyl)oxy)-5-bromo-, ethyl ester 2-(aminocarbonyl)-5-bromo-benzoate.
Wissenschaftliche Forschungsanwendungen
Benzoic acid, 2-((aminocarbonyl)oxy)-5-bromo-, Benzoic acid, 2-((aminocarbonyl)oxy)-5-bromo-, ethyl ester ester has been studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, this compound has shown promising results as a potential anticancer agent, as it inhibits the growth of cancer cells. In material science, it has been used as a building block for the synthesis of various functional materials, such as liquid crystals and polymers. In environmental science, it has been studied for its potential as a corrosion inhibitor for metal surfaces.
Eigenschaften
CAS-Nummer |
122277-22-9 |
|---|---|
Produktname |
Benzoic acid, 2-((aminocarbonyl)oxy)-5-bromo-, ethyl ester |
Molekularformel |
C10H10BrNO4 |
Molekulargewicht |
288.09 g/mol |
IUPAC-Name |
ethyl 5-bromo-2-carbamoyloxybenzoate |
InChI |
InChI=1S/C10H10BrNO4/c1-2-15-9(13)7-5-6(11)3-4-8(7)16-10(12)14/h3-5H,2H2,1H3,(H2,12,14) |
InChI-Schlüssel |
FRYMTGAPYWWVQL-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C=CC(=C1)Br)OC(=O)N |
Kanonische SMILES |
CCOC(=O)C1=C(C=CC(=C1)Br)OC(=O)N |
Andere CAS-Nummern |
122277-22-9 |
Synonyme |
ethyl 5-bromo-2-carbamoyloxy-benzoate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-Bromoimidazo[1,2-a]pyrazin-8-amine](/img/structure/B37499.png)
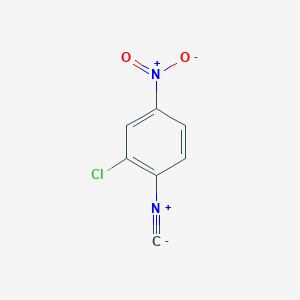
![2-amino-N-[1-[[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]-3-(4-hydroxyphenyl)propanamide](/img/structure/B37502.png)
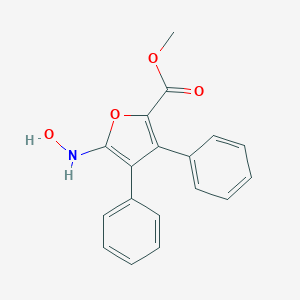


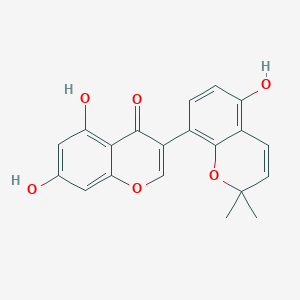
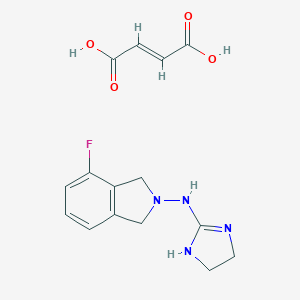
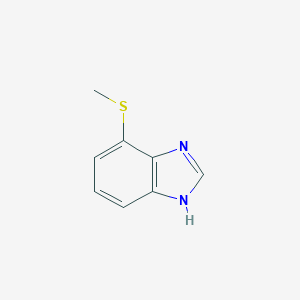
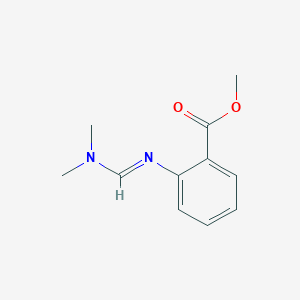
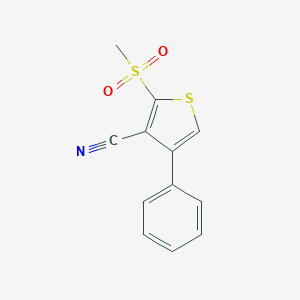
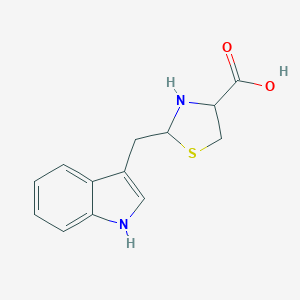
![5,10-Dihydroxy-2,8-dimethylpyrimido[5,4-g]quinazoline-4,6(1H,7H)-dione](/img/structure/B37523.png)